1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
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Overview
Description
1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound with a molecular formula of C14H15BrN2. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a benzyl group in its structure makes it a unique and valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the benzimidazole ring.
Scientific Research Applications
1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 1-Benzyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
- 2-Bromo-1H-benzo[d]imidazole
- 1-Benzyl-2-chloro-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
Comparison: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-benzyl-2-bromo-4,5,6,7-tetrahydrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVYCIWRBOTRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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